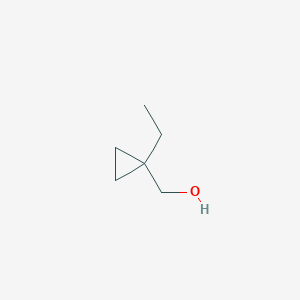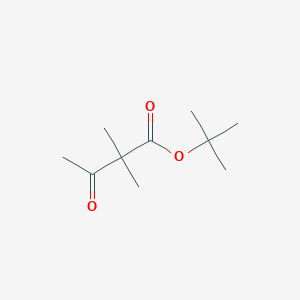
3-Methoxyoxolane-3-carboxylic acid
概要
説明
3-Methoxyoxolane-3-carboxylic acid: is an organic compound with the molecular formula C6H10O4 It is a derivative of oxolane, featuring a methoxy group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxyoxolane-3-carboxylic acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols: Primary alcohols can be selectively oxidized to carboxylic acids using catalysts such as lacunary polyoxometalates and hydrogen peroxide.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide to form carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: 3-Methoxyoxolane-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromates are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives, including aldehydes and ketones.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with substituted functional groups, such as amines or halides.
科学的研究の応用
Chemistry: 3-Methoxyoxolane-3-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of oxetane derivatives . It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways. It is also used in the synthesis of biologically active compounds.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They are explored for their ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 3-Methoxyoxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .
類似化合物との比較
3-Methyloxetane-3-carboxylic acid: Similar in structure but with a methyl group instead of a methoxy group.
3-(Aminomethyl)oxolane-3-carboxylic acid: Contains an aminomethyl group instead of a methoxy group.
Uniqueness: 3-Methoxyoxolane-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
特性
IUPAC Name |
3-methoxyoxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCACZHFYJMOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3376411.png)


![3-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B3376436.png)









